molecular formula C8H7BrO2S B1338822 (3-Bromo-phenylsulfanyl)-acetic acid CAS No. 3996-39-2

(3-Bromo-phenylsulfanyl)-acetic acid

Cat. No. B1338822
CAS RN: 3996-39-2
M. Wt: 247.11 g/mol
InChI Key: UNNRBTRSXFWJTG-UHFFFAOYSA-N
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Description

“(3-Bromo-phenylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C8H7BrO2S and a molecular weight of 247.109 .


Synthesis Analysis

The synthesis of “(3-Bromo-phenylsulfanyl)-acetic acid” involves several steps. The process starts with 3-bromothiophenol, which is added to a solution of sodium hydroxide in water. Then, 2-chloroacetic acid is added dropwise to the reaction solution. After stirring at room temperature for 30 minutes, the mixture is stirred at reflux for 1 hour and 30 minutes. Once the reaction is completed, the mixture is cooled to room temperature, acidified to pH 1 with 2 mol hydrochloric acid, and extracted with acetic acid. The organic layer is then separated to remove moisture with magnesium sulfate and concentrated under reduced pressure to obtain the intermediate .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-phenylsulfanyl)-acetic acid” consists of a phenyl ring (benzene ring) attached to a sulfanyl group and an acetic acid group. The phenyl ring carries a bromine atom at the 3rd position .

Scientific Research Applications

Antimicrobial Agents

  • Application Summary : Compounds with a structure similar to (3-Bromo-phenylsulfanyl)-acetic acid have been investigated for their potential as antimicrobial agents .
  • Methods : Synthesis of quinazolinone–sulfonamide linked hybrid heterocyclic entities derived from glycine, which may involve (3-Bromo-phenylsulfanyl)-acetic acid or related structures as intermediates .
  • Results Summary : Some of the synthesized compounds displayed a degree of inhibitory action against various bacteria and fungi .

Catalytic Organic Reactions

  • Application Summary : Boronic acids derived from bromophenyl compounds are used in catalytic organic reactions, such as Suzuki-Miyaura coupling, which is a pivotal reaction in the synthesis of various organic compounds .
  • Methods : The boronic acid variant of the bromophenyl compound can react with halide-containing compounds in the presence of a palladium catalyst to form biaryl structures .

Synthesis of Heterocyclic Compounds

  • Application Summary : Bromophenyl compounds are often used in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals .
  • Methods : These compounds can undergo various organic reactions, including cross-coupling and cyclization, to form heterocyclic structures .
  • Results Summary : The efficiency of these syntheses is evaluated based on the yield and the structural integrity of the heterocyclic compounds produced .

Photocatalysis

  • Application Summary : This compound could be involved in photocatalytic processes, which are powerful tools in organic synthesis for constructing carbon–carbon or carbon–heteroatom bonds .
  • Methods : It may participate in photocatalytic decarboxylative radical cascade reactions, which can lead to the formation of complex molecules under mild conditions .
  • Results Summary : The outcomes of such reactions would be the creation of novel compounds with potential bioactive and pharmaceutical properties, as well as significant optoelectronic properties .

Boronic Acid Derivatives

  • Application Summary : Bromophenyl compounds can be converted into boronic acid derivatives, which have a wide range of applications in organic synthesis .
  • Methods : These derivatives are used in reactions such as oxidative cross-coupling, homocoupling, and Suzuki-Miyaura coupling, which are pivotal for the synthesis of various organic compounds .

Radical Cascade Reactions

  • Application Summary : Bromophenyl compounds may be used in radical cascade reactions to rapidly assemble complex frameworks like phenanthridines, which are important in drug discovery .
  • Methods : These reactions involve radical addition and subsequent intramolecular homolytic aromatic substitution to construct the desired molecular framework .
  • Results Summary : The efficiency of these methods is demonstrated by the moderate to good yields of the phenanthridine derivatives produced .

properties

IUPAC Name

2-(3-bromophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNRBTRSXFWJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297896
Record name 2-[(3-Bromophenyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-phenylsulfanyl)-acetic acid

CAS RN

3996-39-2
Record name 2-[(3-Bromophenyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3996-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Bromophenyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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